n-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline
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Overview
Description
N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline typically involves the reaction of 3,5-difluoroaniline with a thiadiazole derivative. One common method is the reaction of 3,5-difluoroaniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thiadiazole or aniline derivatives .
Scientific Research Applications
N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: Thiadiazole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Agrochemicals: The compound can be used as a pesticide or herbicide due to its ability to interfere with the growth and development of pests and weeds.
Mechanism of Action
The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Pesticidal Activity: The compound inhibits key enzymes in pests, leading to their death.
Comparison with Similar Compounds
N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline can be compared with other thiadiazole derivatives:
N-((1,2,3-Thiadiazol-4-yl)methyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine, showing different electronic properties and reactivity.
N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-dimethoxyaniline: Contains methoxy groups instead of fluorine, leading to different solubility and biological activity.
Properties
Molecular Formula |
C9H7F2N3S |
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Molecular Weight |
227.24 g/mol |
IUPAC Name |
3,5-difluoro-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H7F2N3S/c10-6-1-7(11)3-8(2-6)12-4-9-5-15-14-13-9/h1-3,5,12H,4H2 |
InChI Key |
RDUMRMXNAHMLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NCC2=CSN=N2 |
Origin of Product |
United States |
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